molecular formula C19H18ClNO3 B11402038 N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11402038
M. Wt: 343.8 g/mol
InChI Key: HPXGQSOHSGJPEU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzofuran ring, a chloro-methoxy substituted phenyl ring, and an acetamide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The chloro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the benzofuran ring.

    2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the chloro-methoxy substituted phenyl ring.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO3/c1-11-6-12(2)19-13(10-24-17(19)7-11)8-18(22)21-14-4-5-16(23-3)15(20)9-14/h4-7,9-10H,8H2,1-3H3,(H,21,22)

InChI Key

HPXGQSOHSGJPEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

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